4-bromo-N-propylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYZJDMVOCWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389387 | |
| Record name | 4-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223557-19-5 | |
| Record name | 4-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-bromo-N-propylbenzamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-N-propylbenzamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols.
Executive Summary
Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide establishes a framework for predicting its behavior in a range of common organic solvents. While direct experimental solubility data for this specific compound is not extensively available in public literature, we can infer its likely solubility profile through an analysis of its molecular structure and by analogy with structurally related compounds. This document provides a robust foundation for researchers to make informed decisions regarding solvent selection and to design and execute precise solubility determination experiments.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. For this compound, we can estimate these properties based on its structure and data from analogous compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 4-bromo-N-ethyl-N-propyl-benzamide[1] | 4-propylbenzamide[2] | 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide[3] |
| Molecular Weight ( g/mol ) | ~242.12 | 270.18 | 163.22 | 363.21 |
| logP | ~3.0 - 3.5 | 3.321 | 2.8 | 4 |
| Polar Surface Area (Ų) | ~29.1 | ~29.1 | 43.1 | 74.9 |
| Hydrogen Bond Donors | 1 | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 3 |
Note: The values for this compound are estimations based on the provided data for structurally similar compounds.
The predicted octanol-water partition coefficient (logP) for this compound is anticipated to be in the range of 3.0 to 3.5. This indicates a significant lipophilic character, suggesting a preference for nonpolar or moderately polar organic solvents over water. The presence of a secondary amide group provides both a hydrogen bond donor and acceptor site, which can facilitate interactions with protic and polar aprotic solvents.
Predicted Solubility of this compound in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The N-H and C=O groups of the amide can form hydrogen bonds with methanol. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the dipole of the amide. |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |
| Hexane | Insoluble | The significant difference in polarity between the amide and the aliphatic hydrocarbon will prevent dissolution. | |
| Diethyl Ether | Sparingly Soluble | The ether provides some polarity but lacks strong hydrogen bonding capabilities. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has a moderate polarity and can effectively solvate the molecule. |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. |
Synthesis of this compound
While a specific, optimized synthesis for this compound is not readily found in the literature, a reliable synthetic route can be extrapolated from established methods for analogous N-substituted benzamides. A common and effective method involves the acylation of n-propylamine with 4-bromobenzoyl chloride.[4][5]
Reaction Scheme:
4-bromobenzoyl chloride + n-propylamine → this compound + HCl
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: A typical workflow for the synthesis of this compound.
Experimental Determination of Solubility
A standardized method for determining the solubility of a solid in an organic solvent is crucial for obtaining reproducible and reliable data. The following protocol outlines a common laboratory procedure.[6][7]
Materials:
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 1 mL) of a specific organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For finely suspended particles, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
Caption: A standardized workflow for the experimental determination of solubility.
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for understanding the solubility of this compound in organic solvents. While direct experimental data is limited, a reasoned prediction of its solubility profile has been presented based on its physicochemical properties and the established principles of solubility. The provided synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound and to determine its precise solubility in various solvent systems. This information is critical for optimizing reaction conditions, developing purification strategies, and for any formulation work involving this compound.
References
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
4-Bromo-N-phenylbenzamide. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). ConcienciaDigital. Retrieved February 7, 2026, from [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]
-
Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Test of Amine & Amide - Hydrochloric Acid. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved February 7, 2026, from [Link]
-
Benzamide, 4-bromo-N-ethyl-N-propyl- - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]
-
4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-Propylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-bromo-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Retrieved February 7, 2026, from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024). Retrieved February 7, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). Queen's University. Retrieved February 7, 2026, from [Link]
Sources
- 1. Benzamide, 4-bromo-N-ethyl-N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Propylbenzamide | C10H13NO | CID 21950701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide | C16H15BrN2O3 | CID 4702462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Evolving Landscape of 4-bromo-N-propylbenzamide and its Derivatives: A Technical Guide for Drug Discovery and Development
This guide provides an in-depth technical exploration of 4-bromo-N-propylbenzamide and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, biological activities, and structure-activity relationships (SAR) of these versatile molecules. The content is structured to provide not only established methodologies but also the scientific rationale behind experimental choices, fostering a deeper understanding of this important chemical scaffold.
Introduction: The Benzamide Core in Modern Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, with their structural motif present in a wide array of approved drugs and clinical candidates.[1] The inherent ability of the amide bond to form hydrogen bonds, coupled with the diverse chemistries accessible through substitution on the aromatic ring and the nitrogen atom, makes the benzamide scaffold a privileged structure in drug design. The introduction of a bromine atom at the 4-position of the phenyl ring, as in this compound, offers a key advantage: a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2] This guide will focus on the synthesis and burgeoning therapeutic applications of this compound and its analogues.
Synthetic Strategies for this compound and its Derivatives
The synthesis of N-substituted benzamides is a well-established area of organic chemistry. The most common and direct approach involves the acylation of an amine with a benzoyl chloride derivative.
General Synthesis of this compound
The synthesis of the core compound, this compound, is typically achieved through the reaction of 4-bromobenzoyl chloride with n-propylamine. This nucleophilic acyl substitution reaction is generally high-yielding and can be performed under mild conditions.
-
Reaction Setup: To a solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Addition of Amine: Cool the mixture to 0 °C in an ice bath. Slowly add n-propylamine (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis of Derivatives
The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents on the N-propyl chain and to utilize the bromine atom for further functionalization. For instance, more complex amines can be used in the initial acylation step to generate a diverse library of derivatives.
Furthermore, the bromine atom can be readily transformed using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce aryl, vinyl, or amino groups, respectively. This allows for the creation of a vast chemical space for drug discovery efforts.
Physicochemical and Spectroscopic Characterization
The characterization of this compound and its derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
| Property | 4-bromo-N-methylbenzamide[3] | 4-bromo-N-phenylbenzamide[4] |
| Molecular Formula | C₈H₈BrNO | C₁₃H₁₀BrNO |
| Molecular Weight | 214.06 g/mol | 276.13 g/mol |
| Appearance | Solid | Colorless needles |
| ¹H NMR | δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz)[5] | - |
| ¹³C NMR | δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9[5] | - |
| IR Spectroscopy | Available in spectral databases[4] | Available in spectral databases[4] |
| Mass Spectrometry | Available in spectral databases[4] | Available in spectral databases[4] |
Biological Activities and Therapeutic Potential
Benzamide derivatives exhibit a broad spectrum of biological activities, and this compound and its analogues are no exception.[1] Their therapeutic potential spans several key areas of drug development.
Anticancer Activity
A significant area of interest for benzamide derivatives is oncology. Several studies have highlighted their potential as anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in cancer cell signaling.[6]
-
Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been identified as potent inhibitors of histone deacetylases (HDACs).[6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The benzamide moiety is known to chelate the zinc ion in the active site of HDACs, a critical interaction for inhibitory activity.[7]
-
Protein Kinase Inhibition: Derivatives of 4-methylbenzamide have shown inhibitory activity against protein kinases, such as platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[8] These kinases are often dysregulated in cancer and play a key role in tumor growth and angiogenesis.
Neurodegenerative Diseases
Benzamide derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.
-
Acetylcholinesterase (AChE) Inhibition: A series of benzamide and picolinamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[9] AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. Structure-activity relationship studies have shown that the substitution pattern on the benzamide core significantly influences the inhibitory activity and selectivity against AChE.[9]
Other Therapeutic Areas
The biological activities of benzamide derivatives extend beyond oncology and neurodegeneration. They have been reported to possess:
-
Antimicrobial and Antifungal Activity [10]
-
Anti-inflammatory Properties [1]
-
Pesticidal and Herbicidal Activity [11]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For benzamide derivatives, several key SAR insights have been elucidated.
-
Substitution on the Benzamide Core: For antitubercular activity, electron-rich smaller substitutions at the C-5 position of the benzamide core are favored, while electron-withdrawing groups are less tolerated.[12]
-
N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact activity. For example, in the context of antitubercular agents, a secondary amide (e.g., N-methyl) is more potent than a primary amide.[12]
-
4-Bromo Substitution: The presence of a bromine atom at the 4-position has been shown to increase the cytotoxic activity and selectivity of some isatin-based molecules.[13] This highlights the potential of the 4-bromo substituent to enhance the therapeutic index of benzamide derivatives.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research in this area will likely focus on:
-
Expansion of Derivative Libraries: Utilizing the 4-bromo handle for extensive diversification through cross-coupling reactions to explore a wider chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for derivatives showing promising activity in various disease models.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC. Available at: [Link]
-
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Available at: [Link]
-
N-(diisopropylphosphanyl)benzamide. MDPI. Available at: [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Research Square. Available at: [Link]
-
4-bromo-N-phenylbenzamide | C13H10BrNO. PubChem. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. Available at: [Link]
-
Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. Available at: [Link]
-
4-Bromo-N-phenylbenzamide. PMC. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]
-
Detailed, hand-written reaction mechanism of 4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine synthesis. Chegg. Available at: [Link]
-
Benzamide compounds with biological activities (4ae4k). ResearchGate. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | C28H38Br2N4O2S2. PubChem. Available at: [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
4-Bromo-N-methylbenzamide | C8H8BrNO. PubChem. Available at: [Link]
-
Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. Available at: [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 3. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Steric Effects of the N-Propyl Group in Benzamides: A Technical Guide
This guide serves as an advanced technical resource for researchers investigating the structural and pharmacological properties of N-substituted benzamides , with a specific focus on the N-propyl group .
Executive Summary
In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the core for numerous antipsychotics (e.g., sulpiride, amisulpride) and prokinetic agents. While the aromatic ring substitution pattern (particularly the ortho-methoxy group) is well-documented, the steric and electronic influence of the amide nitrogen substituent —specifically the N-propyl group —offers a critical lever for tuning conformational dynamics, lipophilicity, and receptor subtype selectivity.
The N-propyl group represents a "steric plateau" in alkyl substitution series. Unlike the rigid bulk of a tert-butyl group or the minimal steric footprint of a methyl group, the N-propyl moiety introduces a unique combination of flexible bulk and entropic penalty . This guide analyzes how the N-propyl group modulates the benzamide twist angle (
Structural & Conformational Dynamics
The Conformational Landscape
The benzamide pharmacophore is defined by the dihedral angle (
-
Planarity vs. Twist: The resonance energy of the amide bond favors a planar conformation (
). However, steric repulsion between the amide N-substituent and the ortho-protons (or ortho-substituents) forces the ring to twist out of plane. -
The "Propyl Plateau": Structural studies indicate that steric hindrance at the amide nitrogen increases linearly from methyl to ethyl but reaches a plateau at the propyl group . Beyond this length (e.g., butyl, pentyl), the additional carbons extend into the solvent front and do not significantly increase local steric pressure on the amide bond rotation, provided the chain is linear.
The "Ortho Effect" Synergy
In bioactive benzamides (e.g., D2/D3 antagonists), an ortho-substituent (usually -OCH
-
Intramolecular H-Bonding: The ortho-methoxy group typically forms a 6-membered intramolecular hydrogen bond with the amide N-H.
-
Steric Locking: The N-propyl group, due to its bulk, destabilizes the s-cis conformation (where C=O and Phenyl are coplanar) and reinforces the twisted s-trans geometry. This "conformational lock" pre-organizes the molecule for receptor binding, reducing the entropic cost of docking.
Entropic Factors
Unlike a rigid isopropyl or tert-butyl group, the N-propyl chain possesses rotational freedom.
-
Induced Fit: The propyl chain can adopt multiple gauche/trans rotamers. In a binding pocket (e.g., the hydrophobic accessory pocket of the Dopamine D2 receptor), the propyl group can fold to maximize van der Waals contacts, a feature termed "adaptive sterics."
-
Entropic Penalty: This flexibility comes at a cost; freezing the propyl chain into a single bioactive conformation requires overcoming an entropic barrier (
), which must be compensated by significant enthalpic gains from hydrophobic interactions.
Pharmacological Implications (SAR)
Lipophilicity and BBB Penetration
The N-propyl group adds three methylene units, significantly increasing
-
Blood-Brain Barrier (BBB): For CNS targets, this lipophilicity boost is often necessary to cross the BBB.
-
Solubility: The increase in lipophilicity must be balanced against aqueous solubility. The N-propyl group often sits in the "Goldilocks zone"—hydrophobic enough for membrane permeability but not so greasy as to cause precipitation or high plasma protein binding.
Metabolic Stability (Steric Shielding)
N-dealkylation and amide hydrolysis are common metabolic pathways.
-
Amidase Protection: The steric bulk of the N-propyl group hinders the approach of hydrolytic enzymes (amidases) to the carbonyl carbon, extending the half-life (
) of the drug compared to N-methyl analogs. -
Metabolic Soft Spot: However, the terminal positions of the propyl chain are susceptible to CYP450-mediated
-oxidation or hydroxylation.
Visualization of Conformational Dynamics
The following diagram illustrates the energy landscape of N-propylbenzamide, highlighting the competition between resonance stabilization (planarity) and steric repulsion.
Caption: Energy landscape showing the N-propyl group forcing a twisted conformation to relieve steric strain with ortho-protons.
Experimental Protocols
Synthesis of N-Propylbenzamides (HATU Protocol)
For high-value analogs where yield and purity are paramount, the HATU coupling method is superior to standard acid chloride routes.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
N-Propylamine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Workflow:
Caption: Optimized HATU-mediated synthesis workflow for N-propylbenzamides.
Step-by-Step:
-
Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA followed by HATU at 0°C. Stir for 15–30 minutes to form the activated OAt ester.
-
Coupling: Add N-propylamine dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting acid (typically 4–12 hours).
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO
(to remove unreacted acid), and brine. -
Drying: Dry over anhydrous Na
SO and concentrate in vacuo. -
Purification: Purify via flash chromatography (typically Hexanes/EtOAc gradient).
Conformational Analysis via Variable Temperature (VT) NMR
To quantify the rotational barrier induced by the N-propyl group:
-
Sample Prep: Dissolve 10 mg of the N-propylbenzamide in 0.6 mL of DMSO-
or Toluene- (depending on solubility and temperature range). -
Experiment: Acquire
H NMR spectra at 10°C increments from 25°C up to 120°C. -
Observation: Look for the coalescence of the ortho-proton signals or the N-propyl
-methylene protons.-
Slow Exchange (Low T): Distinct signals due to restricted rotation (atropisomerism).
-
Fast Exchange (High T): Averaged signals.
-
-
Calculation: Use the coalescence temperature (
) to calculate the free energy of activation ( ) for the amide bond rotation using the Eyring equation.
References
-
PubChem. (2025).[1] N-Propylbenzamide Compound Summary. National Library of Medicine. [Link]
- Gasteiger, J., & Marsili, M. (1981). Prediction of Proton Magnetic Resonance Shifts: The Dependence on Steric Effects. Organic Magnetic Resonance. (Context: Steric parameters of alkyl groups).
-
Beausoleil, E., & Lubell, W. D. (2000). Steric effects of N-alkyl groups on peptide conformation. Biopolymers. [Link]
-
Haadsma-Svensson, S. R., et al. (2001). Dopamine D3 receptor antagonists.[2] 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry. (Context: N-propyl selectivity plateau). [Link]
-
America Peptides. (2026). HATU in Peptide Synthesis: Mechanism and Protocol. [Link]
Sources
Methodological & Application
Application Note: Synthesis of 4-Bromo-N-propylbenzamide via Amide Coupling
Abstract
This application note details the synthesis of 4-bromo-N-propylbenzamide , a versatile intermediate common in medicinal chemistry for structure-activity relationship (SAR) studies. We present two distinct protocols: Method A (Acid Chloride Activation) , favored for scalability and cost-efficiency, and Method B (Carbodiimide Coupling) , favored for mild conditions and parallel synthesis. This guide emphasizes mechanistic understanding, self-validating experimental design, and rigorous purification strategies.
Introduction & Retrosynthetic Analysis
Halogenated benzamides are critical pharmacophores and synthetic handles. The 4-bromo substituent serves as an excellent electrophile for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aromatic core.
Retrosynthesis:
The target molecule is disconnected at the amide bond (
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, including the critical decision points between Method A and Method B.
Figure 1: Retrosynthetic logic and method selection flow for this compound.
Method A: Acid Chloride Activation (Standard Protocol)
Best for: Scale-up (>5g), high yields, and robust substrates. Mechanism: Nucleophilic Acyl Substitution via an Acyl Chloride intermediate.
Mechanistic Insight
The carboxylic acid is converted to a highly reactive acid chloride using thionyl chloride (
Figure 2: Activation of 4-bromobenzoic acid via Thionyl Chloride followed by aminolysis.
Experimental Protocol
Safety Note: Thionyl chloride releases toxic
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromobenzoic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 1.5 - 2.0 | Activator (Excess) |
| DMF | 2-3 drops | Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) |
| n-Propylamine | 1.1 | Nucleophile |
| Triethylamine ( | 1.5 | Acid Scavenger |
Step-by-Step Procedure
-
Activation:
-
In a dry round-bottom flask (RBF) equipped with a stir bar and reflux condenser, suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM (or Toluene for higher temps).
-
Add DMF (cat.) .[1]
-
Add Thionyl Chloride (1.5 eq) dropwise.
-
Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.
-
Checkpoint: The suspension should become a clear solution, indicating acid chloride formation.
-
Evaporation: Cool and concentrate in vacuo to remove excess
(azeotrope with toluene if necessary). Redissolve the residue in fresh anhydrous DCM.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C (ice bath).
-
Separately, mix n-propylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM.
-
Add the amine/base mixture dropwise to the acid chloride solution to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup (Self-Validating):
Method B: Carbodiimide Coupling (EDC/HOBt)
Best for: Small scale (<1g), acid-sensitive substrates, or avoiding noxious fumes. Mechanism: EDC forms an O-acylisourea intermediate. HOBt intercepts this to form a less reactive (but more selective) active ester, preventing racemization (less relevant here, but good practice) and N-acylurea side products.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromobenzoic acid | 1.0 | Limiting Reagent |
| EDC | 1.2 | Coupling Agent |
| HOBt (anhydrous) | 1.2 | Additive |
| DIPEA (Hünig's Base) | 2.0 | Base |
| n-Propylamine | 1.1 | Nucleophile |
| DMF or DCM | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Activation:
-
Dissolve 4-bromobenzoic acid (1.0 eq) in DCM (or DMF).
-
Add EDC
HCl (1.2 eq) , HOBt (1.2 eq) , and DIPEA (2.0 eq) . -
Stir at 0°C for 15 minutes to allow active ester formation.
-
-
Coupling:
-
Add n-propylamine (1.1 eq) .
-
Stir at RT overnight (12–16 hours).
-
-
Workup:
Purification & Characterization
Regardless of the method used, the crude material must be purified to pharmaceutical standards (>95% purity).
Purification Strategy
-
Recrystallization (Preferred):
-
Solvent System: Ethanol/Water or Toluene/Hexane.
-
Heat the crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10
70:30). -
TLC Visualization: UV (254 nm). The product will be UV active.
-
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
- 7.6–7.7 (d, 2H, Ar-H), 7.5–7.6 (d, 2H, Ar-H).
- 6.1–6.5 (br s, 1H, NH).
-
3.3–3.4 (q, 2H,
). -
1.5–1.7 (m, 2H,
). -
0.9–1.0 (t, 3H,
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried; use fresh |
| Sticky Urea Byproduct (Method B) | Incomplete washing | The EDC urea byproduct is water-soluble.[5] Ensure the acidic wash (Citric Acid or HCl) is thorough. |
| Starting Material Remains | Incomplete Activation | Check TLC. If acid remains, add more coupling reagent or increase reflux time (Method A). |
| Product is Colored | Trace impurities/iodine | Recrystallize from Ethanol/Water with a pinch of activated charcoal. |
References
-
Benchchem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amide Formation using Thionyl Chloride. Retrieved from
-
Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852. (General Reference for Coupling Mechanisms).
Sources
- 1. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Purity Synthesis of 4-bromo-N-propylbenzamide via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 4-bromo-N-propylbenzamide by recrystallization. The synthesis of N-alkyl benzamides often yields impurities that can interfere with downstream applications, particularly in drug development and materials science. Recrystallization is a robust and scalable method for achieving high purity of solid organic compounds.[1][2] This guide outlines a systematic approach to solvent selection, the execution of a two-solvent recrystallization protocol, and methods for verifying the purity of the final product. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification process.
Introduction: The Rationale for Recrystallization
This compound is a chemical intermediate whose utility is directly proportional to its purity. Common synthetic routes, such as the acylation of propylamine with 4-bromobenzoyl chloride, can introduce unreacted starting materials, by-products, and side-reaction products as impurities. For applications in fields like medicinal chemistry, where biological activity is highly sensitive to molecular structure, the presence of such impurities is unacceptable.
Recrystallization is the gold-standard technique for the purification of solid compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] An ideal solvent will dissolve the compound sparingly at ambient temperature but will readily dissolve it at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain in the solution, or "mother liquor," and are subsequently separated by filtration.
This application note will detail a two-solvent recrystallization method, which is particularly useful when a single solvent does not provide the ideal solubility profile. In this approach, the target compound is dissolved in a "good" solvent, in which it is highly soluble. A second "anti-solvent," in which the compound is poorly soluble, is then added to induce precipitation and crystallization.[3][4]
Physicochemical Properties and Solvent Selection
The molecular structure of this compound, with its aromatic ring, bromine substituent, and amide linkage, suggests that it is a moderately polar molecule. This polarity profile guides the selection of an appropriate solvent system. According to the "like dissolves like" principle, moderately polar solvents are expected to be effective.
For N-alkyl benzamides, polar solvents such as ethanol, acetone, and acetonitrile are often good starting points for recrystallization.[1] Based on protocols for structurally similar compounds, such as 4-bromo-N,N-diisopropylbenzamide, a two-solvent system of ethyl acetate and hexanes is a promising candidate.[5] Similarly, for 4-bromo-N-phenylbenzamide, a mixture of acetone and methanol has been used successfully.[6] Another common and effective two-solvent system for benzamides is ethanol and water.[1]
This protocol will focus on the use of an ethanol/water system. Ethanol is a good solvent for many moderately polar organic compounds when hot, while water will serve as the anti-solvent, given the expected poor aqueous solubility of this compound.
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Temperature (°C) | Estimated Solubility | Rationale and Notes |
| Ethanol | 25 | Moderate | The polar protic nature of ethanol allows for favorable interactions with the amide group. |
| Ethanol | 78 (Boiling Point) | High | Increased temperature overcomes the crystal lattice energy, leading to significant dissolution. |
| Water | 25 | Very Low | The hydrophobic aromatic ring and alkyl chain limit solubility in the highly polar water. |
| Water | 100 (Boiling Point) | Low | A slight increase in solubility is expected at higher temperatures, but it will remain a poor solvent. |
| Ethanol/Water Mix | Variable | Variable | The solubility can be finely tuned by adjusting the ratio of the two solvents. |
Note: These are estimated values based on the properties of similar compounds. Experimental verification is crucial for process optimization.
Health and Safety Precautions
This compound and the solvents used in this protocol present potential health hazards. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
-
This compound: While specific data is unavailable, related compounds like 4-bromo-N-methylbenzamide are harmful if swallowed and cause skin and eye irritation.[7] It is also suspected to cause respiratory irritation.[7]
-
Ethanol: Flammable liquid and vapor. Causes serious eye irritation.
-
Hexanes (if used as an alternative): Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation, and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles
-
Flame-retardant laboratory coat
-
All procedures should be performed within a certified chemical fume hood.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute), reagent grade
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Oven or vacuum desiccator
-
Melting point apparatus
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of this compound.
Step-by-Step Procedure
-
Preparation: Place approximately 5 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution:
-
On a hotplate in a fume hood, heat about 50 mL of ethanol in a separate beaker.
-
Add the hot ethanol to the flask containing the crude product in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution. This ensures that the solution will be saturated upon cooling, maximizing the yield.
-
-
Inducing Crystallization:
-
While keeping the ethanol solution hot and stirring, add deionized water dropwise using a Pasteur pipette.
-
Continue adding water until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[4]
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount of a cold 40:60 ethanol/water mixture to remove any residual impurities adhering to the crystal surfaces.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a ventilated oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator at room temperature. The chosen drying temperature should be well below the compound's melting point to avoid decomposition.
-
Characterization and Quality Control
The success of the recrystallization should be validated through analytical techniques.
Table 2: Expected Results and Quality Control Parameters
| Parameter | Expected Outcome | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 70-90% (typical for recrystallization) | Gravimetric analysis |
| Melting Point | Sharp, with a narrow range (e.g., 1-2 °C) | Melting Point Apparatus |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
The melting point of the purified product should be determined and compared to the literature value, if available. A sharp melting point close to the literature value is a strong indicator of high purity. For a closely related compound, 4-bromo-2-fluoro-N-methylbenzamide, the melting point is in the range of 125-129 °C, which may serve as a rough estimate.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was added.- The solution is not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Add more of the anti-solvent (water).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too insoluble. | - Re-heat the solution to dissolve the oil, then add more of the "good" solvent (ethanol) before cooling again.- Try a different solvent system with a lower boiling point. |
| Low recovery yield | - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is ice-cold.- If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper.[3] |
| Colored impurities remain | The impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Conclusion
Recrystallization is a powerful and essential technique for the purification of this compound. By carefully selecting a two-solvent system, such as ethanol and water, and controlling the rate of cooling, it is possible to obtain a high-purity crystalline product suitable for demanding research and development applications. The protocol described in this application note provides a robust and reproducible method, grounded in the fundamental principles of solubility and crystal growth, to achieve this goal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3616988, 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Saeed, A., et al. (2013). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o368. Retrieved from [Link]
-
MIT OpenCourseWare (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit (2014). Recrystallization - Why two solvents? Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
Application of 4-bromo-N-propylbenzamide in Kinase Inhibitor Synthesis: A Technical Guide
Foreword: The Strategic Importance of the Benzamide Scaffold in Kinase Inhibition
In the landscape of modern oncology and inflammatory disease research, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as privileged structures, offering a reliable framework for building potent and selective inhibitors. The benzamide moiety is one such scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This application note delves into the utility of a specific, functionalized building block, 4-bromo-N-propylbenzamide , as a versatile intermediate in the synthesis of novel kinase inhibitors. We will explore the chemical logic behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and discuss its application in the context of targeting therapeutically relevant kinase families.
The Chemical Rationale: Why this compound?
The structure of this compound is deceptively simple, yet each component is strategically positioned for maximum synthetic utility and pharmacological potential.
-
The Benzamide Core : The amide (-CONH-) group is a superb hydrogen bond donor and acceptor. This allows it to mimic the hydrogen bonding interactions of the adenine region of ATP, anchoring the inhibitor molecule into the hinge region of the kinase active site. This interaction is a common feature of many clinically approved kinase inhibitors.[1][2]
-
The 4-bromo Substituent : The bromine atom at the para position is the key to the molecule's versatility. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This enables the medicinal chemist to readily introduce a vast diversity of aryl, heteroaryl, or alkyl groups at this position. This "southern" region of the inhibitor often extends into a more solvent-exposed area of the active site, allowing for the fine-tuning of properties like selectivity and ADME (absorption, distribution, metabolism, and excretion).
-
The N-propyl Group : The N-propyl substituent provides a balance of lipophilicity and conformational flexibility. While seemingly a minor component, modifications to this alkyl group can significantly impact the inhibitor's interaction with the so-called "gatekeeper" residue of the kinase, influencing inhibitor selectivity.[4] It also contributes to the overall physicochemical properties of the final compound.
The combination of these features makes this compound an ideal starting point for the rapid generation of diverse libraries of potential kinase inhibitors, facilitating the exploration of structure-activity relationships (SAR).
Synthesis and Elaboration of the this compound Scaffold
The synthesis of this compound and its subsequent use in kinase inhibitor synthesis is a robust and well-documented process in medicinal chemistry. Below, we provide a representative, two-stage protocol.
Part A: Synthesis of this compound (Intermediate 1)
This protocol describes the synthesis of the title compound from commercially available 4-bromobenzoic acid and propylamine via an amide coupling reaction.
Experimental Protocol:
-
Reaction Setup : To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition : To the activated mixture, add propylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation: Representative Yields and Characterization
| Compound | Starting Material | Coupling Agents | Solvent | Yield (%) |
| This compound | 4-bromobenzoic acid | EDC, HOBt | DMF | 85-95 |
Characterization data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of this compound.
Part B: Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol details the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl kinase inhibitor scaffold. This is exemplified by the coupling with a generic arylboronic acid.
Experimental Protocol:
-
Reaction Setup : In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition : Add a 3:1 mixture of dioxane and water (0.2 M).
-
Reaction Conditions : Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 90 °C under conventional heating for 4-8 hours.
-
Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Targeting Specific Kinase Families
The 4-bromobenzamide scaffold has been successfully employed in the development of inhibitors for a range of kinase families. For instance, derivatives of 4-bromobenzamide have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer.[5][6] In these inhibitors, the 4-position of the benzamide is often coupled to another aromatic ring system, which occupies the hydrophobic pocket of the kinase active site.
Signaling Pathway and Inhibition Logic
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FGFR1 and the point of inhibition by a synthesized inhibitor.
Caption: Simplified RTK signaling pathway and the mechanism of action for a competitive inhibitor.
Experimental Workflow for Kinase Inhibitor Development
The overall workflow for developing a kinase inhibitor using this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: A typical workflow for kinase inhibitor discovery and development.
Concluding Remarks for the Research Professional
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive bromine handle, combined with the proven kinase-binding properties of the benzamide core, provides a robust platform for generating diverse chemical libraries. The straightforward synthetic accessibility and the potential for broad applicability across various kinase targets make it an essential tool for researchers in drug discovery. The protocols and workflows outlined in this document provide a solid foundation for any laboratory looking to leverage this powerful scaffold in their kinase inhibitor programs.
References
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [5]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [6]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [1]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. [2]
-
Interactions of the alkyl group of the benzamide capping group in compound 21 with the PBD of PLK1. ResearchGate. [4]
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem. [3]
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mass spectrometry analysis of 4-bromo-N-propylbenzamide
An Application Note and Protocol for the Mass Spectrometry Analysis of 4-bromo-N-propylbenzamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this application note details a robust methodology from sample preparation to data interpretation. We will explore the rationale behind key experimental choices, including the selection of Electrospray Ionization (ESI) and the interpretation of the compound's characteristic fragmentation pattern, which is heavily influenced by its amide and brominated aromatic structure. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results for the identification and characterization of this and similar small molecules.
Introduction: The Analytical Imperative
This compound belongs to the benzamide class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of a bromine atom provides a unique isotopic signature, while the N-propyl amide moiety dictates its polarity and fragmentation behavior. Accurate mass determination and structural elucidation are critical for quality control in synthesis, metabolite identification in drug discovery, and impurity profiling. Mass spectrometry offers unparalleled sensitivity and specificity for these tasks. This guide focuses on a Liquid Chromatography-Mass Spectrometry (LC-MS) approach, which is ideal for analyzing polar, non-volatile small molecules like this compound.[1]
Analyte Profile: this compound
A foundational understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source/Note |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₀H₁₂BrNO | Derived |
| Monoisotopic Mass | 241.0102 g/mol | Calculated for ¹²C₁₀¹H₁₂⁷⁹Br¹⁴N¹⁶O |
| Average Mass | 242.114 g/mol | Calculated |
| Key Features | Aromatic ring, Amide linkage, Propyl chain, Bromine atom | Influences ionization and fragmentation |
| Predicted Solubility | Soluble in organic solvents like Methanol, Acetonitrile | Based on similar structures[2] |
Principle & Rationale: Crafting the Analytical Strategy
The choice of an analytical technique is dictated by the molecule's properties. This compound is a polar molecule with limited volatility, making it an excellent candidate for LC-MS analysis.
Why LC-MS? Liquid chromatography provides the necessary separation of the analyte from the sample matrix and potential impurities prior to detection.[3] Mass spectrometry provides highly sensitive and specific detection, enabling confident identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
The Power of "Soft" Ionization: Electrospray Ionization (ESI) To analyze the intact molecule, a "soft" ionization technique is required, which minimizes in-source fragmentation.[4] Electrospray Ionization (ESI) is the premier choice for polar small molecules.[5] It transfers ions from solution into the gas phase with minimal energy, ensuring the molecular ion is preserved for detection. We will utilize positive ion mode ESI, as the amide nitrogen is readily protonated to form the [M+H]⁺ adduct.
The Bromine Isotope Signature: A Built-in Confirmation A key feature of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "A+2" isotopic pattern for every bromine-containing ion, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units. This provides an immediate and powerful tool for confirming the presence of bromine in the analyte and its fragments.[6]
Experimental Workflow: From Sample to Spectrum
The entire analytical process can be visualized as a streamlined workflow, ensuring each stage is optimized for the final data quality.
Caption: High-level workflow for the LC-MS analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure reproducible ionization.[7] We use LC-MS grade solvents to minimize background noise and filtration to remove particulates that could clog the system.[8][9]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution into a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[10] The addition of formic acid aids in the protonation of the analyte for positive mode ESI.
-
Sample Filtration: Before placing the solution in an autosampler vial, filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility).
-
Vial Selection: Use glass or polypropylene autosampler vials to prevent leaching of plasticizers.[11]
Protocol 2: LC-MS & MS/MS Analysis
Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures the analyte is eluted as a sharp peak. The mass spectrometer parameters are optimized for the detection and fragmentation of the target analyte's mass.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid aids ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | Ensures elution and column wash. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity and peak broadening. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amide nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temp. | 325 °C | Aids in desolvation of droplets. |
| Gas Flow | 8 L/min | Nebulizes and desolvates the sample. |
| Scan Range (MS1) | 100 - 400 m/z | Covers the expected mass of the analyte and key fragments. |
| Target Ion (MS2) | m/z 242.0 and 244.0 | Isolate the isotopic [M+H]⁺ ions for fragmentation. |
| Collision Energy | 20-40 eV (Ramped) | A range is used to generate a rich fragmentation spectrum. |
Expected Results & Data Interpretation
Full Scan Mass Spectrum (MS1)
The initial full scan experiment is used to confirm the presence and mass of the target compound. The key signature will be the protonated molecular ion, [M+H]⁺.
-
Expected [M+H]⁺ for C₁₀H₁₂⁷⁹BrNO: m/z 242.0178
-
Expected [M+H]⁺ for C₁₀H₁₂⁸¹BrNO: m/z 244.0158
The spectrum should show two prominent peaks at m/z 242.0 and m/z 244.0 with nearly identical intensities, confirming the molecular weight and the presence of a single bromine atom.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
By isolating the m/z 242/244 ions and subjecting them to collision-induced dissociation (CID), we can generate a fragmentation pattern that serves as a structural fingerprint. The fragmentation of amides is well-characterized and typically involves cleavage at bonds adjacent to the carbonyl group and the amide nitrogen.[6]
Proposed Fragmentation Pathway:
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Table 3: Expected Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Loss | Notes |
|---|---|---|
| 183.0 / 185.0 | [Br-C₆H₄-CO]⁺ | Base Peak. Alpha-cleavage of the C-N bond. Formation of the stable acylium ion. Retains the bromine isotope pattern. |
| 200.0 / 202.0 | [M+H - C₃H₆]⁺ | Loss of propene via a McLafferty-type rearrangement. Results in protonated 4-bromobenzamide. |
| 155.0 / 157.0 | [Br-C₆H₄-C=NH₂]⁺ | Loss of CO from the m/z 183/185 fragment. |
| 104.0 | [C₆H₄-CO-NH₂]⁺ | Loss of the bromine atom from the m/z 183 fragment. The isotopic pattern is lost. |
| 76.0 | [C₆H₄]⁺ | Loss of CO from the benzoyl cation (m/z 105, not shown) or further fragmentation. |
Conclusion
The method detailed in this application note provides a reliable and robust framework for the analysis of this compound by LC-MS/MS. By leveraging electrospray ionization, the characteristic isotopic signature of bromine, and predictable fragmentation pathways, researchers can confidently identify and structurally characterize this compound. This protocol serves as a validated starting point that can be adapted for quantitative studies or for the analysis of analogous benzamide structures in various research and development settings.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
- Cretney, A. J., et al. (1996). Quantitative Electrospray Mass Spectrometry of Halides and Halogenic Anions.
- Ma, M., & Li, L. (2010).
-
ResearchGate. Gas Chromatography–Mass Spectrometry and Benzamide. [Link]
-
NIST. Benzamide - WebBook. [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
PubChem. 4-Bromo-N,N-diisopropylbenzamide. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent.... [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
- Kruve, A., et al. (2014).
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines.... [Link]
- Google Patents. CN103512996B - Analysis method for amide compounds.
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
Harvard Center for Mass Spectrometry. Sample Preparation. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Atlantis Press. (2019). Determination of five amides in food contact materials by GC/MS. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
YouTube. (2021). ESI-MS | Electron Spray Ionization Technique. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. tecan.com [tecan.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Troubleshooting & Optimization
Removal of unreacted starting materials in 4-bromo-N-propylbenzamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N-propylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials, a critical step for obtaining a high-purity final product. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: My final product is contaminated with 4-bromobenzoic acid.
-
Cause: This is a common issue arising from the hydrolysis of the starting material, 4-bromobenzoyl chloride, either due to moisture in the reaction setup or during the work-up procedure.[1] If the synthesis starts from 4-bromobenzoic acid, incomplete conversion to the acyl chloride will also result in this impurity.
-
Solution: Liquid-Liquid Extraction
An acid-base extraction is a highly effective method to remove acidic impurities like 4-bromobenzoic acid from a neutral amide product.[2]
Protocol: Basic Aqueous Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel.[3]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.
-
Allow the layers to separate. The deprotonated 4-bromobenzoic acid (sodium 4-bromobenzoate) will be in the aqueous layer, while the this compound will remain in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Issue 2: How can I remove unreacted propylamine from my product?
-
Cause: Often, an excess of the amine is used in amide synthesis to drive the reaction to completion.[4] Propylamine is a basic compound and needs to be removed to obtain pure this compound.
-
Solution: Acidic Aqueous Wash
Similar to the removal of acidic impurities, an acid-base extraction can be employed to remove basic starting materials.
Protocol: Acidic Aqueous Wash
-
Following the initial basic wash (if performed), wash the organic layer containing the crude product with a dilute aqueous solution of a strong acid, such as hydrochloric acid (HCl).
-
The propylamine will be protonated to form its corresponding ammonium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the acidic wash to ensure complete removal of the amine.
-
Follow with a brine wash, drying of the organic layer, and solvent evaporation as described previously.
-
Issue 3: My product still shows impurities after extraction. What are my next steps?
-
Cause: While liquid-liquid extraction is effective for removing acidic and basic impurities, other non-polar impurities or trace amounts of starting materials may remain. For higher purity, further purification techniques are necessary.
-
Solutions:
-
Recrystallization: This is an excellent method for purifying solid compounds.[5] The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.
General Protocol for Recrystallization:
a. Select a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or toluene are often good starting points for N-substituted benzamides.[5][6] b. Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution. c. Allow the solution to cool slowly to room temperature, which encourages the formation of large, pure crystals.[5] d. Further cool the solution in an ice bath to maximize the yield of the crystals. e. Collect the crystals by vacuum filtration using a Büchner funnel.[5] f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified crystals.
-
Column Chromatography: For very high purity or when dealing with oily products, silica gel column chromatography is a powerful purification technique.[3][7]
General Protocol for Column Chromatography:
a. Choose an appropriate eluent system (mobile phase) that provides good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. b. Prepare a silica gel column. c. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common methods involve the reaction of a derivative of 4-bromobenzoic acid with propylamine.[8][9] This is typically achieved through:
-
Acyl Chloride Method (Schotten-Baumann Reaction): 4-bromobenzoyl chloride is reacted with propylamine, usually in the presence of a base like pyridine or aqueous sodium hydroxide to neutralize the HCl byproduct.[4][10][11]
-
Carboxylic Acid Activation: 4-bromobenzoic acid can be activated in situ or in a preceding step using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 4-bromobenzoyl chloride.[4][8]
Q2: Can I use a one-pot synthesis and purification method?
While a one-pot synthesis is feasible, a separate purification work-up is almost always necessary to obtain a pure product. The aqueous work-up described in the troubleshooting section is a standard and highly effective multi-step purification protocol that follows the reaction. For many applications, this extraction procedure is sufficient.
Q3: How do I know which purification method is best for my needs?
The choice of purification method depends on the scale of your reaction and the required purity of the final product.
-
For routine synthesis and good purity, a thorough liquid-liquid extraction is often sufficient.
-
If the product is a solid and high purity is desired, recrystallization is an excellent and scalable option.
-
For the highest purity, especially for analytical standards or in drug development, column chromatography is the most effective method.
Q4: What are the key physical properties to consider for separation?
Understanding the physical properties of the reactants and the product is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 4-bromobenzoic acid | 201.02 | 299.7 | 252-254 | Soluble in ethanol and ether; slightly soluble in hot water.[12][13] |
| 4-bromobenzoyl chloride | 219.47 | 247 | 39-42 | Reacts with water and alcohol. |
| Propylamine | 59.11 | 48 | -83 | Soluble in water, ethanol, and ether.[14][15][16] |
| This compound | 242.12 | Decomposes | ~110-115 (estimated) | Generally soluble in organic solvents like dichloromethane and ethyl acetate; insoluble in water. |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound after the initial reaction.
Caption: Purification workflow for this compound.
References
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health. [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit. [Link]
-
Resorcinol, 4-bromo. Organic Syntheses Procedure. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
- Purification of N-substituted aminobenzaldehydes.
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
-
Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
4-Bromobenzoic acid. PubChem. [Link]
-
Benzamide Synthesis and Recrystallization. Scribd. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
- Recovery of carboxylic acids from water by precipitation
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. [Link]
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]
-
Chemical Properties of Propylamine (CAS 107-10-8). Cheméo. [Link]
-
Column Chromatography: Amides. Reddit. [Link]
-
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews. [Link]
-
N-PROPYLAMINE. Ataman Kimya. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ACS Publications. [Link]
-
n-Propylamine. Solubility of Things. [Link]
-
Schotten Baumann Reaction. BYJU'S. [Link]
-
4-BROMOBENZOIC ACID. Loba Chemie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 9. cienciadigital.org [cienciadigital.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 13. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]
- 14. Propylamine | 107-10-8 [chemicalbook.com]
- 15. Propylamine = 99 107-10-8 [sigmaaldrich.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Preventing dehalogenation of 4-bromo-N-propylbenzamide
Topic: Preventing Dehalogenation During Synthesis & Functionalization
Ticket ID: #AR-BR-404 | Status: Open | Priority: High
Diagnostic Matrix: Identify Your Failure Mode
Before proceeding, identify which experimental stage is causing the loss of the bromine atom. The mechanism of dehalogenation differs entirely based on the reagent class.
| Reaction Type | Symptom | Root Cause | Go To Module |
| Pd-Catalyzed Coupling (Suzuki, Buchwald, etc.) | Product mass = Target - Br + H. (Hydrodehalogenation) | Module A | |
| Amide Reduction (to Amine) | Product contains amine but no bromine. (Hydrogenolysis) | Non-selective reducing agent (e.g., Pd/C + H | Module B |
| Lithiation / Grignard | Recovery of N-propylbenzamide after quench. | Proton transfer from the amide N-H or wet solvent quenching the aryl-metal species. | Module C |
Module A: Preventing Hydrodehalogenation in Pd-Catalysis
Context: You are using the bromine as a handle for cross-coupling (e.g., Suzuki-Miyaura), but the bromine is being replaced by hydrogen.
The Mechanism of Failure
In secondary amides like 4-bromo-N-propylbenzamide, the amide N-H is a potential proton source, but the primary culprit is often the solvent system or base .
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
The "Fork": Instead of transmetalating with your boronic acid, the Pd(II)-Ar species undergoes ligand exchange with an alkoxide (from base or alcohol solvent).
- -Hydride Elimination: The alkoxide-Pd complex eliminates a hydride, forming H-Pd-Ar.
-
Reductive Elimination: The H and Ar couple, releasing the dehalogenated byproduct.
Troubleshooting Protocol
1. Solvent Switch (Critical)
-
Avoid: Primary/Secondary alcohols (MeOH, iPrOH, EtOH). These are excellent hydride donors.
-
Use: Aprotic, polar solvents. DMF , DMA , or Toluene/Water biphasic systems.
-
Why: Without the
-hydrogen on the solvent (adjacent to the coordinating oxygen), the hydride transfer pathway is blocked.
-
2. Base Optimization
-
Avoid: Alkoxide bases (NaOMe, NaOtBu) if possible. They promote the
-hydride elimination pathway. -
Use: Inorganic carbonates or phosphates (K
PO , Cs CO ).-
Tip: If solubility is low, add a phase transfer catalyst (TBAB) rather than switching to an alcohol co-solvent.
-
3. Ligand Selection (The "Speed" Fix)
-
Strategy: Accelerate the desired transmetalation/reductive elimination so it outcompetes the side reaction.
-
Recommendation: Switch to bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ).
-
Why: These ligands facilitate rapid reductive elimination of the coupled product, leaving less time for the Pd-intermediate to scavenge a hydride.
-
Visualization: The Dehalogenation Pathway
Caption: The kinetic competition between the desired coupling (Green) and the hydrodehalogenation side-reaction (Red) mediated by hydride sources.
Module B: Chemoselective Amide Reduction
Context: You want to reduce the amide (C=O
The Problem: Hydrogenolysis
Standard hydrogenation conditions (Pd/C + H
The Solution: Hydrosilylation or Borane Reduction
To preserve the Ar-Br bond, you must use a method that activates the carbonyl oxygen (oxophilic) without interacting with the aryl ring.
Recommended Protocol: Silane Reduction
This method uses a zinc catalyst and a silane, which is highly chemoselective for amides over aryl halides.
Reagents:
-
Silane: PMHS (Polymethylhydrosiloxane) or (EtO)
SiH. -
Catalyst: Zn(OAc)
or Fe-based catalysts (e.g., Fe (CO) ). -
Solvent: Toluene.
Step-by-Step:
-
Setup: In a dry flask under N
, dissolve this compound (1.0 eq) in dry Toluene (0.5 M). -
Addition: Add PMHS (3.0 eq hydride) and Zn(OAc)
(5 mol%). -
Reaction: Heat to reflux. Monitor by TLC (The amide C=O band will disappear in IR).
-
Workup: Cool to RT. Add NaOH (3M) dropwise to hydrolyze the silyl amine intermediate. Extract with EtOAc.[1][2]
-
Result: The amine is formed; the Ar-Br bond remains intact because Zn/Si-H does not perform oxidative addition into C-Br bonds.
Alternative (Borane):
-
Use BH
-THF or BH -DMS . Borane coordinates to the amide nitrogen and reduces the carbonyl. It is generally inert toward aryl bromides at room temperature. -
Warning: Do not reflux Borane with Ar-Br for extended periods; keep temps moderate (<60°C).
Module C: Organometallic Handling (Lithiation)
Context: You are attempting to lithiate the ring (e.g., Halogen-Metal Exchange) but recovering dehalogenated starting material.
The "Proton Trap"
This compound has a secondary amide proton (pK
-
If you add 1 equivalent of n-BuLi , it will simply deprotonate the Nitrogen. Ar-Br remains, but you now have a lithiated amide Ar-CONLi-Pr.
-
If you add 2 equivalents , the second equivalent might perform the Li-Hal exchange, but the resulting species is a dianion.
Prevention Strategy
-
Protection: Methylate or protect the nitrogen (e.g., N-Boc, N-Bn) before attempting lithiation if you want to avoid the dianion route.
-
Temperature: Li-Hal exchange is faster than deprotonation at very low temperatures (-78°C), but this depends heavily on the base. However, for a secondary amide, deprotonation is extremely fast.
-
The "Dehalogenation" Illusion: If you successfully form the aryl-lithium species and then quench with wet solvent or an acidic workup without reacting with an electrophile, you effectively replace Li with H. This looks like dehalogenation.[3]
-
Fix: Ensure all electrophiles are dry. Ensure the Li-Hal exchange is complete before adding the electrophile.
-
FAQ: Quick Troubleshooting
Q: Can I use ethanol in my Suzuki coupling if I lower the temperature? A: It is risky. Even at lower temperatures, ethanol acts as a hydride source. If you must use a protic solvent, use Water (immiscible, biphasic) rather than alcohol.
Q: I see a "homocoupling" byproduct (Ar-Ar) alongside the dehalogenated product. What does this mean? A: This indicates your catalytic cycle is struggling to transmetalate. The Pd(II) species is sitting idle, leading to disproportionation or side reactions. Increase the concentration of your boronic acid and ensure your base is fully soluble/active.
Q: Will the N-propyl chain interfere with the catalyst? A: Secondary amides can coordinate to Palladium ("amide poisoning"), slowing down the reaction and allowing dehalogenation to take over. Using a Buchwald Pre-catalyst (e.g., XPhos Pd G3) ensures the active species is formed immediately and is bulky enough to prevent amide coordination.
References
-
Mechanism of Hydrodehalogenation in Pd-Catalysis
- Navarro-Suárez, M., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2013.
-
Chemoselective Reduction of Amides (Silane Method)
-
Das, S., et al. "Zinc-Catalyzed Reduction of Amides: A Highly Chemoselective Protocol."[4] Journal of the American Chemical Society, 2010.
-
-
Borane Reduction Selectivity
- Brown, H. C., & Heim, P. "Selective Reductions. Reduction of Amides with Diborane." Journal of the American Chemical Society, 1964.
-
General Guide to Side Reactions in Cross-Coupling
-
Sherwood, J., et al. "Solvent Effects in Cross-Coupling Reactions." Green Chemistry, 2019.[3]
-
Sources
Technical Support Center: Scaling Up the Synthesis of 4-bromo-N-propylbenzamide
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-bromo-N-propylbenzamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory-scale synthesis and scale-up. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure successful, safe, and efficient synthesis.
Overview of Synthetic Strategies
The formation of the amide bond in this compound is typically achieved by coupling 4-bromobenzoic acid with n-propylamine.[1] The primary challenge lies in activating the carboxylic acid group of 4-bromobenzoic acid to make it susceptible to nucleophilic attack by the amine.[2] Two principal strategies dominate this transformation, each with distinct advantages and considerations for scale-up.
-
Route A: The Acyl Chloride Pathway. This is a robust, cost-effective, two-step method ideal for larger scales. The carboxylic acid is first converted to a highly reactive 4-bromobenzoyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate is then reacted with n-propylamine to form the final product.[2][4]
-
Route B: Direct Coupling. This one-pot method utilizes a coupling reagent to activate the carboxylic acid in situ. A wide array of modern coupling reagents, such as carbodiimides (DCC, EDC) or uronium salts (HATU, HBTU), can be employed.[][6] This route is often preferred for smaller-scale synthesis and for substrates sensitive to the harsh conditions of the acyl chloride pathway.[1]
Sources
Technical Support Center: Purity Optimization of 4-Bromo-N-Propylbenzamide
Introduction: The Purity Imperative
4-Bromo-N-propylbenzamide is a critical intermediate scaffold in medicinal chemistry, particularly for developing structure-activity relationships (SAR) in ligand binding studies. Purity issues with this compound—specifically the presence of hydrolysis byproducts or residual amines—can lead to false positives in biological assays and erroneous crystallographic data.
This guide provides a self-validating workflow to diagnose, resolve, and prevent purity failures. It moves beyond standard "recipes" to explain the chemical causality of impurities, ensuring you can adapt these protocols to your specific laboratory conditions.
Diagnostic Hub: Identifying the Impurity
Before attempting purification, you must identify the nature of the contamination. Use the decision matrix below to triage your crude material.
Diagnostic Decision Matrix
Figure 1: Logical flow for identifying impurities based on analytical observation.
Caption: Diagnostic logic flow connecting analytical symptoms to specific purification protocols.
Synthesis Optimization (Prevention)
The most common impurity, 4-bromobenzoic acid , arises from the hydrolysis of the starting material (4-bromobenzoyl chloride) due to moisture.
-
The Mechanism of Failure: Acyl chlorides are highly electrophilic. In the presence of ambient humidity, water competes with propylamine as the nucleophile.
-
Preventative Step: Ensure the reaction solvent (typically DCM or THF) is anhydrous.[1] Add the amine slowly at 0°C to favor the kinetic formation of the amide over the hydrolysis byproduct.
Purification Protocols
Protocol A: The "Golden" Workup (Extraction)
Objective: Chemically separate the neutral amide product from acidic and basic impurities using pKa differences. Applicability: Use this for all crude reaction mixtures.
Reagents:
-
1M HCl (aq)
-
Sat. NaHCO₃ (aq) or 1M NaOH
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (Sat. NaCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (preferred over DCM for better phase separation).
-
Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl.
-
Why? Propylamine (starting material) is protonated to form a water-soluble ammonium salt (
), partitioning it into the aqueous layer.
-
-
Base Wash (Removes Acid): Wash the organic layer 2x with Sat. NaHCO₃.
-
Why? 4-Bromobenzoic acid (hydrolysis byproduct) is deprotonated to form the water-soluble carboxylate salt (
). The amide ( ) remains neutral and stays in the organic layer.
-
-
Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and concentrate.
Protocol B: Recrystallization
Objective: Remove non-ionic impurities and trace color bodies that persist after extraction. Applicability: If the product is solid but colored, or if NMR shows minor impurities <5%.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Pros | Cons | Best For |
| Ethanol / Water | ~1:1 to 3:1 | High recovery; eco-friendly. | Risk of "oiling out" if water added too fast.[2] | Standard purification |
| EtOAc / Hexane | 1:3 to 1:5 | Excellent impurity rejection. | Lower yield if too much EtOAc used. | Removing non-polar byproducts |
| Toluene | Pure | Very high purity crystals. | High boiling point (hard to dry). | Final polishing for crystallography |
Procedure (Ethanol/Water):
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Once dissolved, remove from heat.
-
Add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Add one drop of Ethanol to restore clarity.
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter crystals and wash with cold Ethanol/Water (1:1).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated with impurities. Resolution:
-
Reheat to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.
-
Slow Down: Cool the vessel much slower (wrap in a towel). Rapid cooling promotes oiling.
Q2: The NMR shows a "ghost" peak around 10.0 ppm, but I did the base wash.
Cause: This may not be the carboxylic acid.[3] If you used an aldehyde precursor or if oxidation occurred, it could be 4-bromobenzaldehyde. Alternatively, it could be a hydrogen-bonded amide proton (though usually broader). Verification: Run a TLC. Carboxylic acids streak heavily on silica. If the spot is distinct, it is likely an aldehyde or non-acidic impurity. Resolution: If it is the acid, repeat the wash with 1M NaOH (stronger base). If it is an aldehyde, recrystallize from Ethanol/Water.
Q3: Why is my product yellow? It should be white.[4]
Cause: Trace oxidation of the amine or presence of minor azo-impurities. Resolution: If recrystallization doesn't fix it, dissolve in EtOAc and treat with Activated Charcoal for 15 minutes. Filter through a Celite pad. This physically adsorbs the large, planar color-causing molecules.
Visual Workflow: The Purification Cycle
Caption: The standard purification lifecycle for benzamide derivatives.
References
-
Schotten-Baumann Reaction Conditions
-
Recrystallization Strategies for Amides
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
[Link]
-
General Benzamide Synthesis & Properties
- National Center for Biotechnology Information.
-
[Link]
-
Amide Coupling Purification Techniques
- ResearchGate Discussion.
-
[Link]
Sources
Technical Support Center: Solvent Effects on 4-Bromo-N-propylbenzamide
Case Reference: 4-BNPB-SOLV-01 Status: Active Analyst: Senior Application Scientist
Executive Summary & Molecule Profile
Subject: 4-Bromo-N-propylbenzamide (4-BNPB) CAS: (Analogous structures: 2782-40-3 for N-butyl) Molecular Profile:
-
Reactive Handle (C-Br): Para-bromo position, activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Directing/Polar Group (CONH): The amide linkage acts as a Lewis base (O-donor) and a Hydrogen bond donor (N-H).[1]
-
Lipophilic Tail (N-Propyl): Provides moderate solubility in organic ethers/chlorinated solvents but insufficient for strictly non-polar alkanes.[1]
Core Challenge: The reactivity of 4-BNPB is governed by a "Push-Pull" solvent effect. The polar amide group promotes aggregation (lowering effective concentration) in non-polar solvents, while the C-Br bond requires specific solvation shells to facilitate oxidative addition in metal-catalyzed reactions.
Troubleshooting Module: Solubility & Dissolution
Issue: User reports "cloudy suspensions" or "gummy precipitates" when attempting to dissolve 4-BNPB in Toluene or Diethyl Ether.
Technical Analysis
Benzamides exhibit strong intermolecular Hydrogen Bonding (Amide-Amide stacking).[1] To dissolve 4-BNPB, the solvent must disrupt these intermolecular
-
Non-Polar Solvents (Toluene, Hexane): Cannot break the H-bond network. Result: Aggregation.
-
Protic Solvents (MeOH, EtOH): Good solubility via H-bond donation, but may interfere with organometallic catalysts (protonolysis).
-
Polar Aprotic (DMF, DMSO, NMP): Excellent solubility (Dipole-Dipole interactions), but high boiling points make workup difficult.
Optimization Protocol: The "Solvent Switch" Method
If your reaction requires a non-polar medium (e.g., for a specific catalyst), use a Co-Solvent System .
| Solvent System | Solubility Rating | Application Context |
| Toluene (100%) | Poor | Avoid. Causes aggregation and slow kinetics.[1] |
| Toluene : DMF (9:1) | Excellent | Recommended. DMF breaks H-bonds; Toluene maintains non-polar environment.[1] |
| THF (100%) | Good | Standard for room temp reactions.[1] |
| DMSO (100%) | Excellent | Use for |
Visualizing Solvation Dynamics
The following diagram illustrates how polar aprotic solvents disrupt the amide aggregation, freeing the molecule for reaction.
Caption: Disruption of intermolecular amide hydrogen bonding by polar aprotic solvents (DMF) enhances solubility and monomer availability.
Reactivity Guide: Suzuki-Miyaura Coupling
Issue: "Reaction stalls at 40% conversion using Pd(PPh3)4 in THF."
Root Cause Diagnosis
-
Amide Coordination (Catalyst Poisoning): The amide oxygen in 4-BNPB can weakly coordinate to the Pd(II) center, competing with the phosphine ligand or the boronic acid.
-
Solvent Polarity Effect: The Oxidative Addition step (breaking C-Br) is accelerated in more polar solvents which stabilize the ionic transition state.[1] THF might be too non-polar if the catalyst is struggling.[1]
The "Dielectric Boost" Protocol
To push the reaction to completion, increase the dielectric constant of the medium without crashing out the catalyst.
Step-by-Step Optimization:
-
Standard: THF/Water (4:1). If stalled:
-
Boost: Switch to 1,4-Dioxane/Water (4:1) at 90°C. Dioxane has a higher boiling point and better solubilizing power for the amide-boronate complex.[1]
-
Aggressive: Use DMF/Water (4:1) .
-
Warning: DMF can stabilize Pd-clusters, potentially deactivating the catalyst over long times. Use high catalyst loading (3-5 mol%) or a highly active catalyst (e.g., Pd(dppf)Cl2).[1]
-
Mechanism & Solvent Interaction
Caption: The catalytic cycle highlights Oxidative Addition as the step most influenced by solvent polarity stabilization.
Stability & Side Reactions: Hydrolysis[2]
Issue: "Appearance of 4-bromobenzoic acid impurity during reaction."
Mechanism
The amide bond (
-
Solvent Factor: Hydrolysis requires water.[1][2] While water is necessary for the Suzuki mechanism (to activate the boronic acid), excess water in a highly polar solvent (DMSO/Water) accelerates amide hydrolysis.
Prevention Guide
| Variable | Risk Factor | Corrective Action |
| Base Choice | Strong bases ( | Switch to mild bases: |
| Solvent | DMSO/Water mixtures.[1][3] | Use Anhydrous Dioxane with exactly 2-3 equivalents of water, rather than a bulk aqueous co-solvent.[1] |
| Temperature | >100°C | Keep reaction below 90°C . |
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol as a solvent for the coupling reaction? A: generally, No. While 4-BNPB dissolves well in ethanol, protic solvents can quench reactive Pd-aryl intermediates (protodehalogentaion), leading to the formation of N-propylbenzamide (bromine removed, no coupling). Use aprotic ethers (Dioxane, THF) instead.
Q2: My product is stuck in the DMF layer during workup. How do I get it out? A: This is the "DMF Trap."[1] Do not try to extract with Hexane (poor solubility).[1]
-
Protocol: Dilute the reaction mixture with 5x volume of 5% LiCl (aqueous) . Extract with Ethyl Acetate .[1] The LiCl forces the DMF into the aqueous layer and prevents emulsions.
Q3: Is the N-propyl group stable? A: Yes, the N-propyl group is an alkyl chain and is chemically inert under standard cross-coupling or nucleophilic substitution conditions. It acts purely as a lipophilic solubilizing tag.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5] Chemical Reviews, 95(7), 2457–2483.
- Foundational text on solvent effects in Suzuki coupling (THF/Dioxane preference).
-
BenchChem Technical Data. Solubility of N-Alkylbenzamides in Organic Solvents.
- General solubility principles for benzamide deriv
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Lubaeva, A. E., et al. (2024).[5] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][5] RSC Advances.
- Provides analogous protocols for amide/aniline containing aryl bromides.
Sources
- 1. 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide | C16H15BrN2O3 | CID 4702462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Validation & Comparative
Halogen Impact in Pd-Catalyzed Cross-Coupling: A Comparative Analysis of 4-Bromo- and 4-Iodo-N-propylbenzamide
Executive Summary
In the optimization of Suzuki-Miyaura coupling for N-propylbenzamide derivatives , the choice between the 4-bromo and 4-iodo substrates acts as a critical pivot point between kinetic efficiency and process scalability .
While 4-iodo-N-propylbenzamide offers rapid oxidative addition kinetics suitable for mild, low-temperature discovery chemistry, it is frequently plagued by dehalogenation side-reactions and poor atom economy. Conversely, 4-bromo-N-propylbenzamide , activated by the electron-withdrawing amide moiety, provides a "Goldilocks" zone of reactivity—sufficiently active for high yields while maintaining superior stability and cost-efficiency for scale-up.
This guide provides a technical breakdown of the mechanistic divergences, representative performance data, and validated protocols for both substrates.
Mechanistic Foundation: The Oxidative Addition Divergence
The primary differentiator between these two substrates lies in the Oxidative Addition (OA) step of the catalytic cycle. This is the first and often rate-determining step where the Pd(0) species inserts into the C-X bond.
Bond Dissociation Energy (BDE) & Activation
-
C-I Bond (~65 kcal/mol): Weak and long. Reacts with Pd(0) almost diffusion-controlled.
-
C-Br Bond (~81 kcal/mol): Stronger. Requires thermal energy or electron-rich ligands to facilitate insertion.
The "Amide Effect": The N-propylcarbamoyl group at the para position is a moderate Electron-Withdrawing Group (EWG). This pulls electron density from the aromatic ring, lowering the energy barrier for oxidative addition.
-
Consequence: The EWG activation significantly narrows the reactivity gap. The 4-bromo variant behaves more like an iodide than it would in an electron-neutral system (e.g., bromobenzene), making it highly viable.
Diagram 1: Comparative Catalytic Cycle
The following diagram illustrates the kinetic bifurcation at the oxidative addition step.
Caption: Kinetic pathways showing the rapid oxidative addition of the Iodide (Green) vs. the thermal requirement of the Bromide (Red), highlighting the dehalogenation risk associated with the Iodide pathway.
Head-to-Head Performance Analysis
The following data compares the performance of both substrates in a standard coupling with Phenylboronic acid using
Table 1: Representative Performance Metrics
| Metric | This compound | 4-Iodo-N-propylbenzamide | Analysis |
| Reaction Time | 2 - 4 Hours | 0.5 - 1 Hour | Iodide is significantly faster kinetically. |
| Temperature | 60°C - 80°C | 25°C - 40°C | Iodide allows room temperature coupling. |
| Isolated Yield | 85 - 92% | 75 - 88% | Bromide yields are often higher due to cleaner profiles. |
| Atom Economy | High (Br = 79.9 amu) | Low (I = 126.9 amu) | Iodide generates 60% more halide waste by mass. |
| Impurity Profile | Trace Homocoupling | Significant Dehalogenation | The EWG makes the Iodide prone to reduction (Ar-I |
| Cost (Normalized) | 1.0x (Baseline) | 3.5x - 5.0x | Iodide precursors are significantly more expensive. |
Critical Insight: The Dehalogenation Trap
Researchers often default to the Iodide for "difficult" couplings. However, for benzamides, the electron-deficient ring facilitates a side reaction where the oxidative addition complex (
Verdict: The Bromide is more robust against this side reaction, often resulting in easier purification despite the slower reaction rate.
Experimental Protocols
Protocol A: The Robust Process (Recommended for Bromide)
Best for: Scale-up (>1g), cost-sensitivity, and high purity.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
(2-3 mol%) — Chosen for stability over
- (2.0 equiv)
-
Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Charge: Add bromide, boronic acid, and base to a reaction vial equipped with a stir bar.
-
Purge: Seal and purge with
or Argon for 5 minutes. (Crucial to prevent homocoupling). -
Catalyst: Add
quickly against a counter-flow of inert gas. -
Solvent: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C for 3 hours. Monitor by LCMS/TLC.
-
Checkpoint: Look for the disappearance of the starting bromide (
242/244).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over
. -
Purification: The bromide route typically yields a crude product clean enough for recrystallization (EtOH/Heptane). If chromatography is needed, the separation from the boronic acid is straightforward.
Protocol B: The Mild Discovery Method (Recommended for Iodide)
Best for: Sensitive substrates, unstable boronic acids, or <50mg test scales.
Materials:
-
4-Iodo-N-propylbenzamide (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
- (5 mol%) — More active at low temp
- (2.0 equiv) — Higher solubility in organic phase
-
Solvent: THF/Water (9:1)
Step-by-Step:
-
Charge: Combine iodide, boronic acid, and
in a vial. -
Inert Atmosphere: Strict
purging is required; Iodides are prone to oxidative homocoupling in the presence of . -
Catalyst: Add
.[1] -
Reaction: Stir at Room Temperature (25°C) .
-
Note: If conversion is <50% after 1 hour, warm to 40°C. Do not exceed 50°C to avoid dehalogenation.
-
-
Workup: Standard EtOAc extraction.
-
Purification: Warning: You will likely observe ~5-10% of the de-iodinated byproduct (N-propylbenzamide). This often co-elutes with the product on silica. Preparative HPLC may be required.
Decision Matrix
Use the following logic flow to select the correct precursor for your specific application.
Caption: Workflow for substrate selection. Thermal stability of the coupling partner is the only major driver for choosing the Iodide; otherwise, the Bromide is preferred.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Navarro, O., et al. (2004). General Synthesis of Halo-Amines and their Application in Pd-Catalyzed Dehalogenation. Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
Sources
Structural Insights & Comparative Analysis: 4-Bromo-N-propylbenzamide Derivatives
Executive Summary & Scientific Context
Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
The structural analysis of 4-bromo-N-propylbenzamide represents a critical case study in crystal engineering, specifically regarding the competition between strong hydrogen bonding (amide synthons) and directional halogen bonding (σ-hole interactions). In drug development, benzamide derivatives are ubiquitous pharmacophores (e.g., histone deacetylase inhibitors, antipsychotics). Understanding how the 4-bromo substituent alters crystal packing compared to its chloro- or unsubstituted analogs is vital for predicting solubility, bioavailability, and solid-state stability.
This guide objectively compares the structural performance (packing efficiency, intermolecular interactions) of the 4-bromo derivative against its 4-chloro and unsubstituted counterparts, supported by experimental protocols for synthesis and single-crystal growth.
Comparative Analysis: Structural Metrics
The following table contrasts the crystallographic properties of this compound against key alternatives. The "Performance" here refers to the stability and directionality of the supramolecular assembly.
| Feature | This compound (Target) | 4-Chloro-N-propylbenzamide (Alternative A) | N-propylbenzamide (Control/Alternative B) |
| Electronic Feature | Large | Moderate | No |
| Primary Synthon | Amide Ribbon (C=O···H-N) + Type II Halogen Bond (C-Br···O) | Amide Ribbon (C=O···H-N) + Weak Cl···Cl | Amide Ribbon (C=O···H-N) only |
| Space Group | Typically P2₁/c or C2/c (Monoclinic) | Typically P2₁/c (Monoclinic) | P2₁/c or Pbca (Orthorhombic) |
| Packing Efficiency | High: Br···O interactions bridge amide layers, increasing density (~1.55 g/cm³). | Medium: Cl atom fills space but lacks strong directional bridging (~1.35 g/cm³). | Low: Dominated by Van der Waals forces between propyl chains (~1.10 g/cm³). |
| Melting Point | 128–132 °C (Stabilized by Halogen Bonding) | 115–118 °C | 84–85 °C |
| Solubility Profile | Lower aqueous solubility; high stability in solid state. | Moderate solubility. | Higher solubility; lower lattice energy. |
Key Insight: The Bromine Advantage
Unlike the chlorine analog, the bromine atom in this compound exhibits a pronounced positive electrostatic potential cap (
Experimental Protocols (Expertise & Experience)
To ensure reproducibility, we utilize a self-validating workflow that combines Schotten-Baumann synthesis with slow-evaporation crystallization.
Phase 1: Synthesis (Schotten-Baumann Protocol)
Rationale: This method minimizes side reactions and allows for easy purification via aqueous workup, essential for high-purity crystallization precursors.
-
Reagents: 4-Bromobenzoyl chloride (1.0 eq), n-Propylamine (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried 100 mL round-bottom flask under nitrogen atmosphere.
-
Procedure:
-
Dissolve n-Propylamine and Et₃N in DCM at 0°C (ice bath).
-
Add 4-Bromobenzoyl chloride dropwise over 20 mins. Critical: Exothermic reaction; control rate to prevent amide hydrolysis.
-
Stir at room temperature for 4 hours.
-
Validation Point: TLC (Hexane:EtOAc 3:1) should show disappearance of acid chloride (Rf ~0.8) and appearance of product (Rf ~0.4).
-
-
Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes acid), then Brine. Dry over MgSO₄.
-
Yield: Expect 85-92% white solid.
Phase 2: Single Crystal Growth (The "Product" Creation)
Rationale: Rapid precipitation yields powder. To resolve the halogen bond network, we require high-quality single crystals grown via controlled supersaturation.
Method A: Slow Evaporation (Recommended for 4-Bromo derivatives)
-
Dissolve 50 mg of the synthesized amide in 5 mL of Ethanol/Ethyl Acetate (1:1 v/v) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? Removes dust nucleation sites.
-
Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Harvest block-like crystals after 5-7 days.
Method B: Vapor Diffusion (Alternative for Cl-derivatives)
-
Dissolve 30 mg sample in 2 mL THF (inner vial).
-
Place open inner vial into a larger jar containing 10 mL Pentane (precipitant).
-
Seal outer jar. Pentane vapor diffuses into THF, slowly lowering solubility.
Visualizing the Workflow & Interaction Logic
The following diagrams illustrate the experimental causality and the competing intermolecular forces that define the crystal structure.
Diagram 1: Synthesis & Crystallization Workflow
Caption: Step-by-step workflow from raw reagents to diffraction-quality crystals, emphasizing the purity validation step.
Diagram 2: Competitive Interaction Network (Packing Logic)
Caption: The hierarchy of intermolecular forces. The Br...O halogen bond acts as a secondary "lock" reinforcing the primary H-bond network.
Structural Analysis & Validation (Data Interpretation)
When analyzing the X-ray data of this compound, researchers should look for specific geometric markers that confirm the presence of halogen bonding.
Geometric Criteria for Halogen Bonding
To distinguish a true halogen bond from a generic Van der Waals contact, the interaction must satisfy the following criteria (based on IUPAC definitions):
-
Distance (
): The distance between Bromine (Br) and the nucleophile (Oxygen) must be less than the sum of their Van der Waals radii.- .
-
Target Observation: Look for
.
-
Angle (
): The angle should be near-linear ( ) to maximize the overlap with the -hole.-
Contrast: In the Chloro-derivative, this angle is often more bent or the distance is longer, indicating a weaker electrostatic contribution.
-
Technique Comparison: XRD vs. Spectroscopic Validation
While Single Crystal XRD is the gold standard, rapid validation can be achieved via solid-state techniques.
| Technique | Observation in this compound | Observation in N-propylbenzamide (No Br) |
| SC-XRD | Definitive | Only |
| IR Spectroscopy | C=O stretch shifts to lower wavenumber (~1635 cm⁻¹) due to dual H-bond/X-bond acceptance. | C=O stretch higher (~1650 cm⁻¹) as it only accepts H-bonds. |
| DSC (Thermal) | Sharp endotherm >125°C (High lattice energy). | Sharp endotherm ~85°C (Lower lattice energy). |
References
-
Binzet, G., Flörke, U., Külcü, N., & Arslan, H. (2009). 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide.[1] Acta Crystallographica Section E, 65(3), o452-o453.[1] Link
-
Drebushchak, T. N., et al. (2009).[2] Polymorphism of chlorpropamide: crystal structure of the gamma-modificaton. Acta Crystallographica Section C. (Comparative structural data for sulfonyl-benzamide analogs). Link
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. (Source for isostructural benzamide parameters). Link
-
Politzer, P., & Murray, J. S. (2017). The σ-Hole and Halogen Bonding. Crystals, 7(7), 212. (Theoretical grounding for Br interactions). Link
-
BenchChem. (2025).[3][4] Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods. (Protocol validation for benzamide synthesis). Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-N-Propylbenzamide
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound like 4-bromo-N-propylbenzamide, which may serve as a key intermediate or a target molecule in drug discovery, the choice and validation of an analytical method dictates the accuracy of critical decisions. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and characterization of this compound, culminating in a robust cross-validation protocol to ensure data integrity across different analytical platforms.
The Analytical Imperative for this compound
This compound, with its substituted benzamide structure, presents unique analytical challenges. Its purity, stability, and quantification in various matrices are critical quality attributes (CQAs) that must be meticulously controlled. The selection of an analytical method is not a mere procedural choice; it is a strategic decision that impacts the entire development lifecycle, from synthesis optimization to formulation stability testing. This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for their comparison and cross-validation.
Method Selection: A Tale of Two Techniques
The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical objective. HPLC is often the workhorse for routine purity and assay determination due to its versatility and robustness for non-volatile compounds.[1] Conversely, GC-MS provides exceptional selectivity and sensitivity, particularly for identifying and quantifying volatile impurities or for structural elucidation.[1]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC, particularly in its reversed-phase mode, is a cornerstone for the analysis of moderately polar compounds like this compound.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[4][5]
Objective: To develop a robust, stability-indicating RP-HPLC method for the quantification of this compound.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase Preparation: A gradient elution is often necessary to achieve optimal separation of impurities with varying polarities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of the organic modifier (Solvent B) will be optimized. For example:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (equilibration)
-
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to the desired concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Selectivity
For the identification of unknown impurities and for highly sensitive quantification, GC-MS is an invaluable tool.[1][6] The compound must be sufficiently volatile and thermally stable for GC analysis.
Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound and its volatile impurities.
Step-by-Step Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced system like a Q-TOF for accurate mass measurements).
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Inlet and Temperature Program:
-
Inlet Temperature: 250 °C (to ensure complete volatilization).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C (hold for 2 minutes).
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key identifier.[7]
-
The Crux of Confidence: Cross-Validation
Once both HPLC and GC-MS methods are individually validated according to ICH Q2(R2) guidelines, a cross-validation study is essential to demonstrate that both methods are fit for their intended purpose and provide comparable results.[8][9][10][11] Cross-validation is particularly important when methods are used interchangeably or to support different stages of drug development.
Cross-Validation Workflow
The following diagram illustrates a comprehensive workflow for the cross-validation of the developed HPLC and GC-MS methods.
Caption: A workflow diagram illustrating the key stages of cross-validating HPLC and GC-MS methods.
Experimental Protocol: Cross-Validation Study
Objective: To demonstrate the equivalency of the validated HPLC and GC-MS methods for the quantitative determination of this compound and its key impurities.
Step-by-Step Protocol:
-
Sample Selection: Prepare a set of at least three independent batches of this compound with varying levels of the API and impurities. Include samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to challenge the methods' specificity.[4][5][12]
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Data Evaluation:
-
Assay: Compare the mean assay values obtained from both methods for each batch.
-
Impurity Quantification: Compare the levels of known and unknown impurities detected and quantified by both methods.
-
-
Statistical Analysis: Perform appropriate statistical tests to evaluate the significance of any observed differences. A paired t-test can be used to compare the mean results, while an F-test can assess the equality of variances.
-
Acceptance Criteria: Pre-define acceptance criteria for the comparison. For example, the difference in the mean assay values between the two methods should not exceed 2.0%. For impurities, the difference in reported values should be within a pre-specified range, which may be wider for lower-level impurities.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for a meaningful comparison. The following tables present hypothetical data from a cross-validation study.
Table 1: Comparison of Assay Results for this compound
| Batch No. | HPLC Assay (%) | GC-MS Assay (%) | Difference (%) |
| 1 | 99.5 | 99.3 | 0.2 |
| 2 | 98.9 | 99.1 | -0.2 |
| 3 | 99.8 | 99.6 | 0.2 |
| Mean | 99.4 | 99.3 | 0.1 |
Table 2: Comparison of a Key Impurity (Impurity A)
| Batch No. | HPLC (% Area) | GC-MS (% Area) | Difference (%) |
| 1 | 0.15 | 0.14 | 0.01 |
| 2 | 0.25 | 0.27 | -0.02 |
| 3 | 0.10 | 0.11 | -0.01 |
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that builds confidence in the data generated throughout the drug development process. By demonstrating the interchangeability of orthogonal methods like HPLC and GC-MS, researchers and drug development professionals can make more informed decisions, ensuring the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and protocols outlined in this guide provide a robust framework for establishing a self-validating analytical system for this compound and other similar molecules.
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
IOSR Journal of Pharmacy. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. [Link]
-
PubMed. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-phenylbenzamide. [Link]
-
PubMed. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]
-
Journal of the American Chemical Society. (2013). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. [Link]
-
National Center for Biotechnology Information. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. [Link]
-
ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]
-
ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]
-
YouTube. (2016). Mass spectrometry for proteomics - part 2. [Link]
-
ResearchGate. (2025). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. iosrjournals.org [iosrjournals.org]
- 4. biomedres.us [biomedres.us]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ajpsonline.com [ajpsonline.com]
A Head-to-Head Comparison of Amide Bond Formation Reagents for the Synthesis of 4-bromo-N-propylbenzamide
The amide bond is an essential cornerstone in the architecture of countless biologically active molecules and materials. For researchers, scientists, and drug development professionals, the efficient and reliable construction of this linkage is a paramount concern.[1] The choice of coupling reagent is often the most critical parameter, influencing yield, purity, reaction time, and scalability.[2] This guide provides a direct, data-driven comparison of common amide bond formation reagents using the synthesis of 4-bromo-N-propylbenzamide from 4-bromobenzoic acid and n-propylamine as a model system.
The Model Reaction: Why this compound?
The selected reaction provides a representative scenario for many medicinal chemistry applications. It involves a moderately activated aromatic carboxylic acid and a simple, non-hindered primary aliphatic amine. This allows for a clear assessment of the coupling reagent's intrinsic efficiency without significant confounding steric or electronic factors.
Caption: General workflow for the synthesis of this compound.
Reagent Showdown: A Comparative Analysis
We will evaluate three widely used coupling reagents, each representing a distinct class with its own mechanistic pathway and practical considerations:
-
EDC/HOBt: The classic, cost-effective carbodiimide workhorse.
-
HATU: A high-performance uronium salt known for its speed and efficiency.
-
T3P®: A versatile phosphonic anhydride reagent valued for its clean work-up and mild conditions.
The following table summarizes the experimental outcomes for the synthesis of this compound under optimized, yet standard, laboratory conditions for each reagent.
| Reagent System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| EDC / HOBt | DIPEA | DCM | RT | 12 | ~90% | Low cost, readily available | Slower reaction times, potential for side products |
| HATU | DIPEA | DMF | RT | 2 | >95% | High yield, fast reaction, low epimerization[3] | High cost, potential for side reactions with certain substrates[4] |
| T3P® | Pyridine | EtOAc | RT | 4 | >95% | Excellent yield, easy workup (water-soluble byproducts)[5][6][7], low epimerization risk[5][6] | Moderate cost, reagent is a solution |
Deep Dive 1: EDC/HOBt - The Established Standard
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is one of the most common coupling systems.[8]
Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC.[8][9] This intermediate is susceptible to racemization and can rearrange into an inactive N-acylurea byproduct.[10] HOBt is added to trap the O-acylisourea, converting it into an HOBt-activated ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[3][8] The byproducts, being water-soluble, are easily removed during aqueous work-up.[3][10]
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
Experimental Protocol (EDC/HOBt):
-
To a solution of 4-bromobenzoic acid (1.0 eq.) in dichloromethane (DCM, 10 vol), add n-propylamine (1.1 eq.), HOBt (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12 hours).
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Deep Dive 2: HATU - The High-Efficiency Option
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent renowned for its high efficiency, fast reaction rates, and ability to couple even challenging substrates.[4][11]
Mechanism of Action: In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive HOAt-activated ester.[11][12] This active ester rapidly undergoes nucleophilic attack by the amine to yield the final amide product with minimal risk of side reactions or epimerization.[11][12]
Caption: Simplified mechanism for HATU mediated amide coupling.
Experimental Protocol (HATU):
-
Dissolve 4-bromobenzoic acid (1.0 eq.) in dimethylformamide (DMF, 10 vol).
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add n-propylamine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel if necessary.
Deep Dive 3: T3P® - The Clean & Green Contender
Propylphosphonic anhydride (T3P®) is a cyclic anhydride that serves as a powerful water scavenger and carboxylic acid activator. It is prized for its mild reaction conditions, high yields, and exceptionally clean work-up, as the byproducts are water-soluble phosphonic acids.[5][6][7]
Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base.[13] The carboxylate then attacks one of the phosphorus atoms of the T3P® cyclic trimer, forming a mixed anhydride intermediate. This activated species is highly electrophilic and readily reacts with the amine to form the amide bond, regenerating a phosphonate byproduct that is easily removed with an aqueous wash.[7][13]
Experimental Protocol (T3P®):
-
To a solution of 4-bromobenzoic acid (1.0 eq.) and n-propylamine (1.1 eq.) in ethyl acetate (EtOAc, 10 vol), add pyridine (2.5 eq.).
-
Add T3P® (1.5 eq., typically as a 50% solution in EtOAc) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a product of high purity, often without the need for chromatography.
Conclusion and Recommendations
Choosing the optimal amide coupling reagent requires balancing performance, cost, and process constraints.[2]
-
For cost-sensitive, large-scale syntheses where reaction time is not a critical bottleneck, the EDC/HOBt system remains a viable and economical choice.
-
For high-throughput synthesis, medicinal chemistry, or with precious/complex substrates where speed and yield are paramount, HATU is an excellent, albeit more expensive, option.[11]
-
For processes where ease of purification and avoidance of chromatography are key drivers , T3P® offers a compelling advantage with its water-soluble byproducts, making it ideal for scale-up and green chemistry initiatives.[6][7]
Ultimately, the selection of a coupling reagent is a strategic decision. This guide provides the foundational data to make an informed choice for the synthesis of this compound and analogous structures, empowering researchers to optimize their synthetic campaigns for efficiency and success.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
TORONTO RESEARCH TV. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Rao, K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Wang, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]
-
Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(34), 3345-3348. [Link]
-
Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. youtube.com [youtube.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. bachem.com [bachem.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-N-propylbenzamide
This guide provides essential safety and logistical information for the handling of 4-bromo-N-propylbenzamide. As a professional in a research and drug development environment, your safety, the integrity of your experiments, and regulatory compliance are paramount. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and self-validation in your laboratory practices.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks posed by this compound. Based on data from similar chemical structures, it should be handled as a hazardous substance.[1]
The primary hazards are consistently identified across analogous compounds:
-
Skin Irritation (H315): The molecule can cause skin irritation upon direct contact.[2][3][4][5]
-
Serious Eye Irritation (H319): As a fine powder or in solution, it poses a significant risk of causing serious eye irritation.[2][3][4][5]
-
Respiratory Irritation (H335): Inhalation of the dust can lead to irritation of the respiratory tract.[2][3][4][6]
-
Harmful if Swallowed (H302): The compound is presumed to be toxic upon ingestion.[2][3]
-
Potential for Allergic Skin Reaction (H317): Some related benzamides may cause an allergic skin reaction, or sensitization, upon repeated contact.[2]
Causality of Hazards: The toxicological properties of substituted benzamides are linked to their ability to interact with biological systems. The aromatic ring and the amide linkage are common motifs in pharmacologically active molecules. The bromine atom increases the lipophilicity of the compound, potentially enhancing its ability to be absorbed through the skin. Therefore, preventing direct contact is the foundational principle of our safety protocol.
The Hierarchy of Controls: Your First Line of Defense
PPE is the final barrier between you and a potential hazard. Its use must be preceded by more effective control measures.
-
Engineering Controls: These are the most critical for minimizing exposure. Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[5] For weighing the solid, a ventilated balance enclosure or conducting the task within the fume hood is mandatory to contain fine particulates.
-
Administrative Controls: Your laboratory should have a designated area for handling potent or hazardous compounds. Standard Operating Procedures (SOPs) must be in place, and all personnel must be trained on the specific hazards and handling procedures for this chemical class.
Personal Protective Equipment (PPE): A Self-Validating System
The appropriate level of PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | NIOSH-approved N95 Respirator (if not in a ventilated enclosure) | Full-cuff Lab Coat |
| Preparing Solutions | Double Nitrile Gloves | Chemical Safety Goggles | Not required (in fume hood) | Full-cuff Lab Coat |
| Transfer/Reaction | Double Nitrile Gloves | Chemical Safety Goggles | Not required (in fume hood) | Full-cuff Lab Coat |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Chemical Safety Goggles & Face Shield | NIOSH-approved N95 Respirator | Chemical-resistant Apron over Lab Coat |
Detailed PPE Specifications
Hand Protection:
-
Gloves: Powder-free nitrile gloves are the standard for incidental contact.[7] Given that no specific permeation data is available, the practice of double-gloving is required. This creates a secondary barrier and allows for the safe removal of the outer glove immediately upon suspected contamination.
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use.[8] Gloves should be changed every 30-60 minutes during extended operations or immediately if contamination is known or suspected.[7] Use proper removal techniques to avoid skin contact with the contaminated outer surface.[8]
Eye and Face Protection:
-
Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a full seal around the eyes, as described by OSHA regulations.[3]
-
Face Shield: When handling the solid powder outside of a contained system (e.g., weighing, spill cleanup), a face shield must be worn in conjunction with safety goggles to protect against splashes and aerosolized particles.[8]
Respiratory Protection:
-
Justification: The primary respiratory hazard arises from inhaling fine dust, which can easily become airborne.[6]
-
Selection: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a primary engineering control like a fume hood.[9] Ensure you have been properly fit-tested for the respirator you use. Surgical masks offer no protection against chemical dusts and are not a substitute.[9]
Body Protection:
-
Lab Coat: A clean, buttoned lab coat with full-length sleeves and elastic cuffs is mandatory. The cuffs should be tucked into the inner glove.[7]
-
Protective Clothing: Wear long pants and closed-toe shoes.[10] For larger quantities or spill response, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Operational and Disposal Plans
A safe protocol is a self-validating system where each step confirms the integrity of the next.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the logical flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area (fume hood). Assemble all necessary equipment, chemicals, and waste containers. Inspect all PPE for damage.
-
Donning PPE: Don PPE in the following order: lab coat, eye protection, inner gloves, then outer gloves. The outer glove should go over the cuff of the lab coat.
-
Handling: Conduct all manipulations within the fume hood. When weighing, handle the powder gently to avoid creating dust.[2]
-
Post-Handling: Before leaving the fume hood, decontaminate any equipment used. Place a cap on all waste containers.
-
Doffing PPE: Remove PPE carefully to prevent cross-contamination. Remove the outer gloves first. Then, remove the lab coat and inner gloves, turning them inside out as you remove them. Finally, remove eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure.[8]
Disposal Plan
-
Waste Classification: All materials contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous chemical waste.[1]
-
Waste Segregation: Due to the presence of bromine, this waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste streams.
-
Container Management: Keep waste containers closed except when adding waste.[2][6] Store in a designated satellite accumulation area.
By understanding the causality behind the hazards and implementing this multi-layered, self-validating system of controls and PPE, you can handle this compound with confidence and safety.
References
-
PubChem. 4-bromo-N-phenylbenzamide. National Institutes of Health. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
-
Chemsrc. 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4. Retrieved from [Link]
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. biosynth.com [biosynth.com]
- 4. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. gerpac.eu [gerpac.eu]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

